molecular formula C25H23N3O3 B6065036 N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6065036
M. Wt: 413.5 g/mol
InChI Key: NXUYDXRBWRSLAW-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields. This compound, characterized by its intricate molecular structure, has unique properties that make it a subject of interest for researchers in chemistry, biology, and medicinal studies.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-(4-phenylmethoxyphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-28-15-22(23(29)21-14-9-17(2)26-24(21)28)25(30)27-19-10-12-20(13-11-19)31-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUYDXRBWRSLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. Starting with 4-(benzyloxy)aniline, the synthesis proceeds through the following key steps:

  • Nitration of 4-(benzyloxy)aniline to form 4-(benzyloxy)nitrobenzene.

  • Reduction of the nitro group to form 4-(benzyloxy)aniline.

  • Coupling with 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid through a condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial-scale production of this compound may involve optimizing reaction conditions such as temperature, pressure, solvents, and catalysts to achieve high yield and purity. The precise control of these parameters ensures the consistency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzoic acid derivatives.

  • Reduction: Reduction of the keto group within the naphthyridine ring can yield secondary alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reagents, including bromine (Br2), chlorine (Cl2), or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation products: Benzoic acid derivatives.

  • Reduction products: Secondary alcohol derivatives.

  • Substitution products: Varied functionalized aromatic compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several notable applications:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and can be used in studying reaction mechanisms.

  • Biology: The compound has potential use in biochemical studies, particularly in exploring enzyme interactions and receptor binding.

  • Medicine: Preliminary research suggests possible applications in drug discovery, especially in developing therapeutic agents targeting specific molecular pathways.

  • Industry: It can be utilized in the development of specialty chemicals and materials with desired properties.

Mechanism of Action

The exact mechanism of action for N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide depends on its application. For instance:

  • Biochemical Interaction: It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

  • Molecular Pathways: The compound can influence molecular pathways by modulating signaling cascades, protein expression, or gene transcription.

Comparison with Similar Compounds

Comparing N-[4-(benzyloxy)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide with similar compounds highlights its uniqueness:

  • Similar Compounds: Other naphthyridine derivatives, such as 1,8-naphthyridine-4-one compounds, may share structural similarities but differ in their functional groups and specific biological activities.

And there you have it, a deep dive into the world of this fascinating compound! How does this match up to your expectations?

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